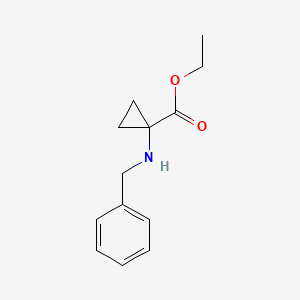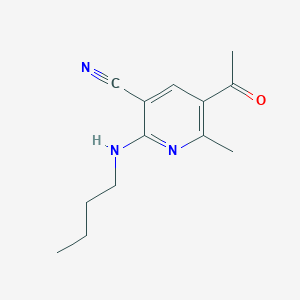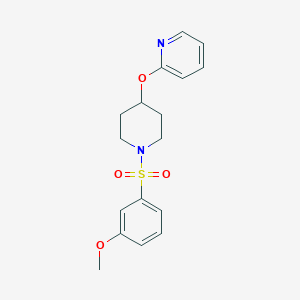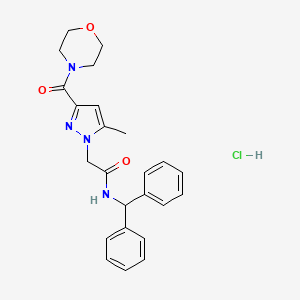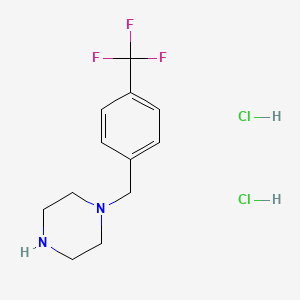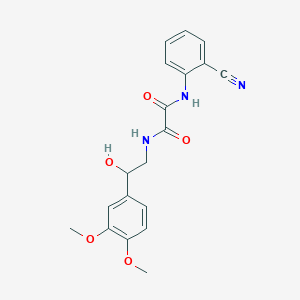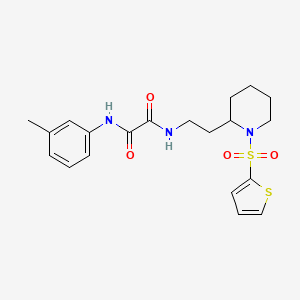![molecular formula C10H8F2N2O B2654951 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one CAS No. 877963-87-6](/img/structure/B2654951.png)
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one” is a chemical compound with the CAS Number: 877963-87-6 . It has a molecular weight of 210.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the current search results.Applications De Recherche Scientifique
Antifungal Applications Research has identified compounds with the difluoro(heteroaryl)methyl moiety, similar to the structure of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, exhibiting significant antifungal activities. A study highlighted the synthesis of new 1,2,4-triazoles possessing a difluoro(heteroaryl)methyl group, which demonstrated antifungal effectiveness against various yeasts and filamentous fungi, with activities comparable or superior to those of itraconazole (Eto, H., Kaneko, Y., & Sakamoto, T., 2000).
Chemical Synthesis Enhancements Another aspect of the application is in chemical synthesis, where a bench-stable pyridinium salt facilitates the benzylation of alcohols, turning them into benzyl ethers efficiently. This innovation represents a notable advancement in synthetic chemistry, offering a fast and effective method for producing benzyl ethers from a wide range of alcohols with good to excellent yields (Poon, K. W. C., & Dudley, G., 2006).
Antimicrobial and Antifungal Properties The antimicrobial and antifungal properties of compounds related to this compound have also been documented. A study synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, revealing some of these compounds to exhibit antibacterial and antifungal activities that are comparable or slightly better than several medicinal standards (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015).
Applications in Organic Optoelectronic Materials The strategic arylation of 2,1,3-benzothiadiazole derivatives, including difluoro- variants, has been explored for their application in organic photonic and electronic materials. This research underscores the potential of such compounds in the development of advanced materials for optoelectronic applications, demonstrating the ability to achieve moderate to high yields of diarylated products, which can be leveraged in creating a variety of organic electronic devices (Zhang, J., Chen, W., Rojas, A. J., et al., 2013).
One-Pot Synthesis for Drug Synthesis A one-pot synthesis approach has been developed for efficiently preparing 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method has significant implications for the rapid production of these compounds, which are valuable for the new generation of gem-difluoromethylene linked identical or non-identical twin molecules in drug synthesis (Ge, F.-Y., Wang, Z., Wan, W., et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPXZUCEYGWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

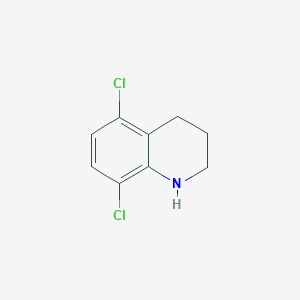



![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)
